
(4-chloro-1H-indol-2-yl)methanol
描述
“(4-chloro-1H-indol-2-yl)methanol” is a chemical compound with the CAS Number: 53590-41-3 . It has a molecular weight of 181.62 and its IUPAC name is this compound . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-4,11-12H,5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a melting point of 69-70 degrees Celsius . It is a powder in physical form . The compound has a molecular weight of 181.62 .科学研究应用
(4-chloro-1H-indol-2-yl)methanolethoxyindole has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been studied for its potential to treat depression, anxiety, and Parkinson's disease. It has also been investigated for its potential to treat Alzheimer's disease, Huntington's disease, and other neurological disorders.
作用机制
(4-chloro-1H-indol-2-yl)methanolethoxyindole is thought to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the regulation of neurotransmitters in the brain. By inhibiting MAO, (4-chloro-1H-indol-2-yl)methanolethoxyindole allows for an increase in the levels of neurotransmitters in the brain, which can lead to improved cognitive and emotional functioning.
Biochemical and Physiological Effects
(4-chloro-1H-indol-2-yl)methanolethoxyindole has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as anti-microbial properties. In addition, it has been studied for its potential to treat depression, anxiety, and Parkinson's disease. It has also been investigated for its potential to treat Alzheimer's disease, Huntington's disease, and other neurological disorders.
实验室实验的优点和局限性
The main advantage of (4-chloro-1H-indol-2-yl)methanolethoxyindole for lab experiments is its wide range of biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as potential therapeutic applications for depression, anxiety, and Parkinson's disease. It is also relatively easy to synthesize.
The main limitation of (4-chloro-1H-indol-2-yl)methanolethoxyindole for lab experiments is its toxicity. It has been found to be toxic to a variety of cell lines, including human cells. Therefore, it is important to use caution when handling this compound.
未来方向
There are a variety of potential future directions for the use of (4-chloro-1H-indol-2-yl)methanolethoxyindole. These include the development of novel therapeutic applications, such as the treatment of depression, anxiety, and Parkinson's disease. In addition, further research into its anti-inflammatory, anti-cancer, and anti-microbial properties could lead to new treatments for a variety of conditions. Finally, further studies into its mechanism of action could lead to new insights into the regulation of neurotransmitters in the brain.
安全和危害
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers The search results included references to peer-reviewed papers related to "(4-chloro-1H-indol-2-yl)methanol" . These papers could provide more detailed information about the compound and its properties.
属性
IUPAC Name |
(4-chloro-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSAKQPFWXXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)CO)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



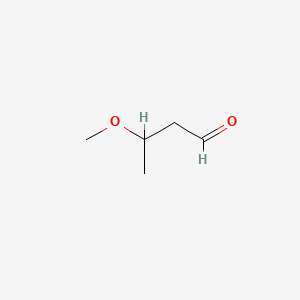
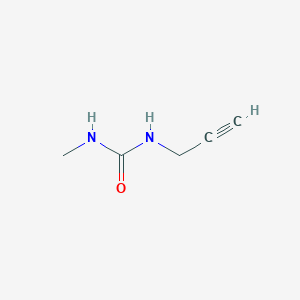
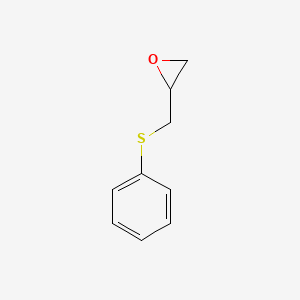
![3-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B3384168.png)
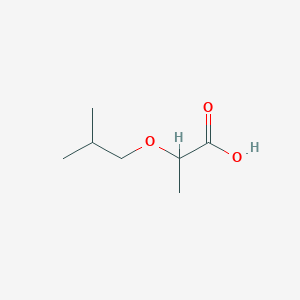


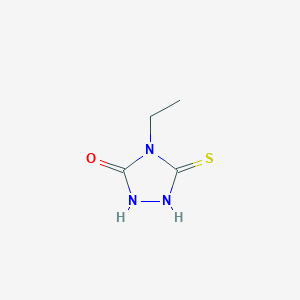
![4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol](/img/structure/B3384207.png)

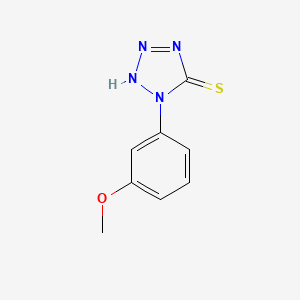

![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3384248.png)
